molecular formula C18H13N3O4 B5845790 3-(2-furyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide

3-(2-furyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide

Cat. No. B5845790
M. Wt: 335.3 g/mol
InChI Key: NIAPBRURFJXDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is commonly referred to as FQ, and it has been studied extensively for its anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of FQ is not fully understood, but it is believed to work through multiple pathways. FQ has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FQ has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. FQ has also been found to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of FQ is its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new drugs. However, one limitation of FQ is its low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are a number of potential future directions for research on FQ. One area of interest is in the development of new drugs based on FQ. Researchers are also interested in studying the mechanisms of action of FQ in more detail, in order to better understand how it works and how it can be used to treat various diseases. Additionally, there is interest in developing new synthesis methods for FQ that can improve its yield and purity.

Synthesis Methods

The synthesis of FQ involves the reaction of 2-aminopyridine with 2-furoyl chloride, followed by the addition of 4-methoxybenzyl alcohol and sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield FQ. This synthesis method has been optimized to produce high yields of FQ with good purity.

Scientific Research Applications

FQ has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that FQ has anti-cancer properties and can inhibit the growth of cancer cells. FQ has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, FQ has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(furan-2-yl)-4-oxido-1-(pyridin-2-ylmethoxy)quinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18-17(16-9-5-11-24-16)20(23)14-7-1-2-8-15(14)21(18)25-12-13-6-3-4-10-19-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAPBRURFJXDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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